

# Application Notes & Protocols: Formulation of Metoxadiazone for Controlled Release Applications

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## Compound of Interest

Compound Name: *Metoxadiazone*

CAS No.: 60589-06-2

Cat. No.: B1210434

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Metoxadiazone** is an oxadiazolone insecticide with the chemical formula  $C_{10}H_{10}N_2O_4$  and a molecular weight of approximately 222.20 g/mol <sup>[1][2][3]</sup> Its primary documented use is as a pesticide with stomach-toxic and contact effects on insects <sup>[4]</sup> While not currently employed as a therapeutic agent, its physicochemical properties make it a suitable model compound for developing and evaluating controlled release (CR) drug delivery systems. This document provides detailed protocols for formulating **Metoxadiazone** into a hydrophilic matrix system, a common and effective method for achieving controlled drug release.

Controlled release formulations are designed to release an active pharmaceutical ingredient (API) at a predetermined rate over an extended period <sup>[5][6]</sup> The primary benefits of such systems include maintaining consistent therapeutic drug levels, reducing dosing frequency, minimizing side effects associated with peak plasma concentrations, and improving patient compliance <sup>[6][7]</sup> This application note will cover the formulation development workflow,

preparation of matrix tablets, and standard characterization protocols, including in vitro release testing.

## Physicochemical Properties of Metoxadiazone

A thorough understanding of the API's properties is the first step in formulation design.[7]

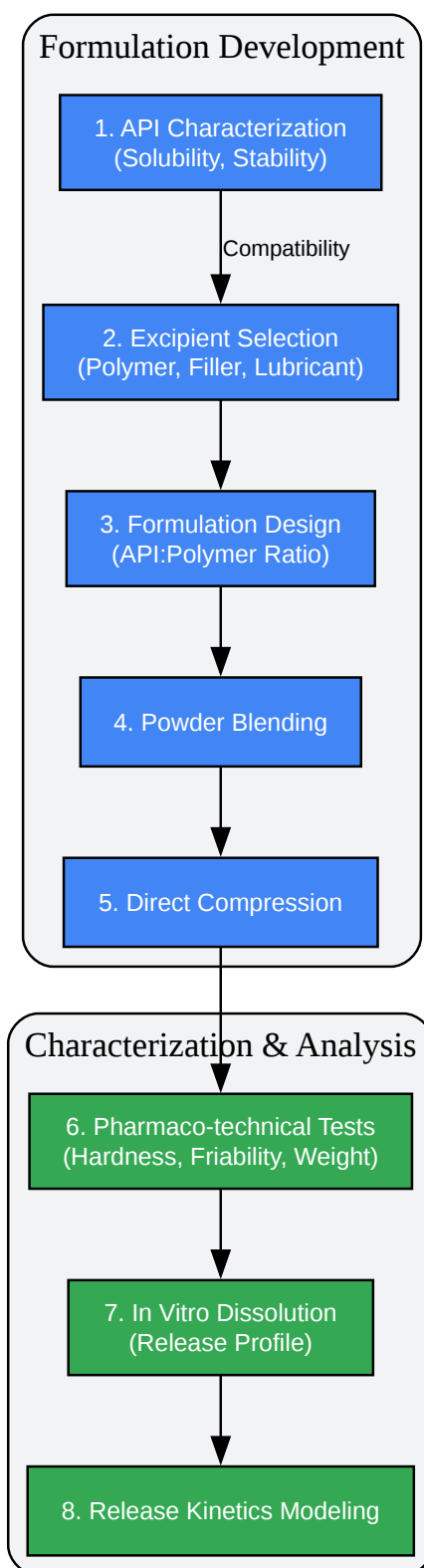
**Metoxadiazone** is reported to be soluble in organic solvents like xylene and ethanol, suggesting it may have poor aqueous solubility, a common challenge in formulation development.[4][8]

Property	Value	Reference
IUPAC Name	5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one	[1][9]
Molecular Formula	C10H10N2O4	[1][2]
Molecular Weight	222.20 g/mol	[1][2][3]
CAS Number	60589-06-2	[1][9]
Appearance	Solid (determination required)	[4]
LogP (Predicted)	0.84 - 1.9	[3][4]

## Formulation Strategy: Hydrophilic Matrix Tablets

Hydrophilic matrix tablets are a widely used approach for oral controlled release.[10] The system operates by embedding the API within a matrix of a swellable, hydrophilic polymer. Upon contact with gastrointestinal fluids, the polymer hydrates and swells, forming a viscous gel layer that controls the release of the drug primarily through diffusion and/or matrix erosion.[11]

The development process follows a systematic approach from pre-formulation to final characterization to ensure the desired release profile is achieved.[7]



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Caption: Workflow for hydrophilic matrix tablet development.

## Experimental Protocols

This protocol details the preparation of matrix tablets using the direct compression method, which is efficient and avoids the use of heat and solvents.

Materials:

- **Metoxadiazone** (API)
- Hydroxypropyl Methylcellulose (HPMC K100M) (Matrix-forming polymer)
- Microcrystalline Cellulose (Avicel® PH-102) (Filler/Binder)
- Magnesium Stearate (Lubricant)

Procedure:

- Weighing: Accurately weigh all components as per the formulation compositions listed in Table 2.
- Sieving: Pass **Metoxadiazone** and all excipients through a #60 mesh sieve to ensure particle size uniformity and break any agglomerates.
- Blending:
  - Combine **Metoxadiazone**, HPMC, and Microcrystalline Cellulose in a V-blender or suitable laboratory blender.
  - Mix for 15 minutes to achieve a homogenous blend.
  - Add the sieved Magnesium Stearate to the blender and mix for an additional 3-5 minutes. Avoid over-mixing, which can negatively impact tablet hardness.
- Compression:
  - Set up a single-punch tablet press with 10 mm round, flat-faced punches.

- Compress the powder blend into tablets with a target weight of 300 mg and a target hardness of 6-8 kp.

Table 2: Example Formulations for **Metoxadiazone** Matrix Tablets

Ingredient	Formulation F1 (mg/tablet)	Formulation F2 (mg/tablet)	Formulation F3 (mg/tablet)	Function
Metoxadiazone	50	50	50	API
HPMC K100M	75 (25%)	105 (35%)	135 (45%)	Matrix Former
Avicel® PH-102	172	142	112	Filler
Magnesium Stearate	3	3	3	Lubricant
Total Weight	300	300	300	

These tests are essential for ensuring the quality and consistency of the compressed tablets. [\[12\]](#)

- Weight Variation:** Weigh 20 tablets individually. Calculate the average weight and determine the percentage deviation of each tablet from the average.
- Hardness:** Measure the crushing strength of 10 tablets using a tablet hardness tester.
- Friability:** Weigh 10 tablets ( $W_{initial}$ ), place them in a friabilator, and rotate at 25 rpm for 4 minutes. Remove dust and re-weigh the tablets ( $W_{final}$ ). Calculate the percentage loss using the formula:  $[(W_{initial} - W_{final}) / W_{initial}] * 100$ . A value less than 1% is generally acceptable.
- Thickness:** Measure the thickness of 10 tablets using a digital caliper.

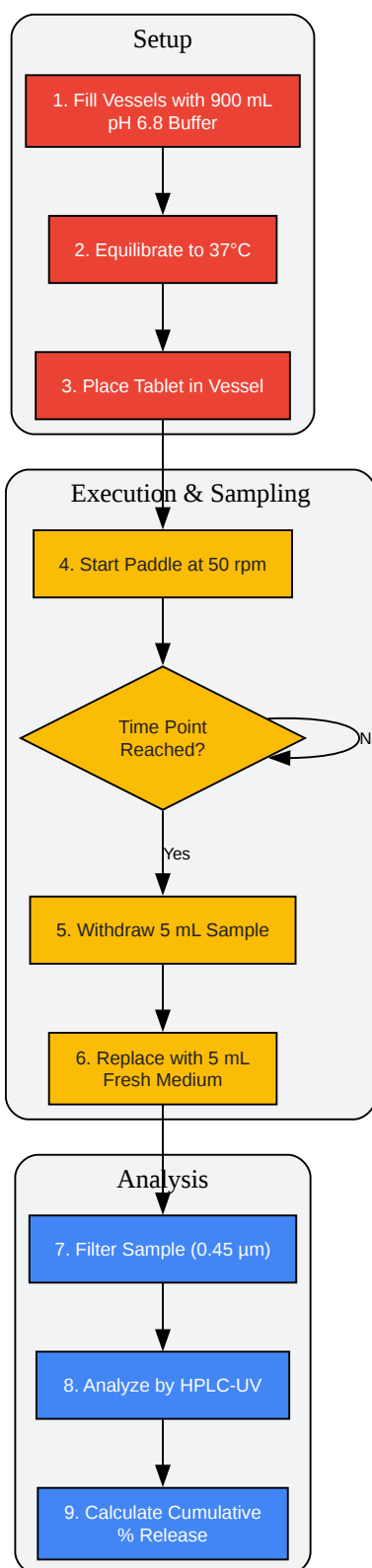
This protocol determines the rate and extent of drug release from the formulation, which is critical for predicting in vivo performance. [\[6\]](#)[\[13\]](#)

Apparatus & Conditions:

- Apparatus: USP Dissolution Apparatus II (Paddle Method).[13]
- Dissolution Medium: 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).[13]
- Temperature:  $37 \pm 0.5$  °C.[13]
- Paddle Speed: 50 rpm.[13]
- Sampling Times: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
- Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection (requires prior method development for **Metoxadiazone**).

#### Procedure:

- Place one tablet in each dissolution vessel containing 900 mL of pre-warmed medium.
- Start the apparatus and begin sample collection at the specified time points.
- At each interval, withdraw 5 mL of the sample and immediately replace it with 5 mL of fresh, pre-warmed medium to maintain a constant volume.[13]
- Filter the samples through a 0.45 µm syringe filter.
- Analyze the filtered samples by HPLC to determine the concentration of **Metoxadiazone** released.
- Calculate the cumulative percentage of drug released at each time point.



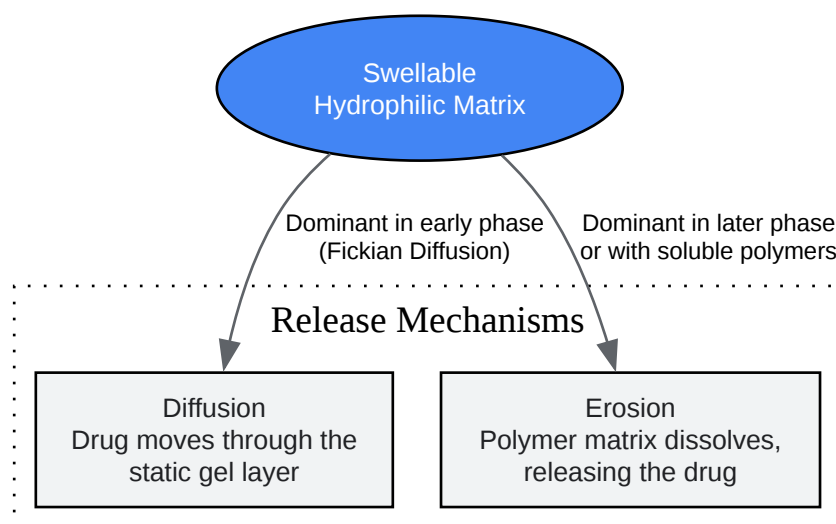
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Caption: Protocol for in vitro dissolution testing.

## Data Analysis and Interpretation

Plot the cumulative percentage of **Metoxadiazone** released versus time for each formulation. A slower and more extended release profile is expected with a higher polymer (HPMC) concentration, as this increases the tortuosity and thickness of the gel layer.

To understand the mechanism of drug release, the dissolution data can be fitted to various mathematical models.[12][13]



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